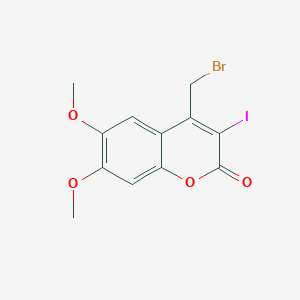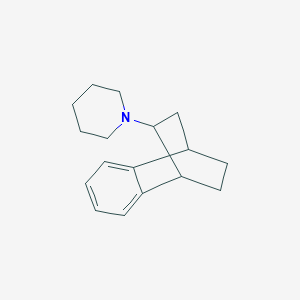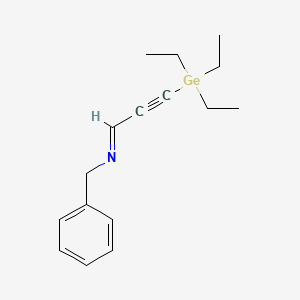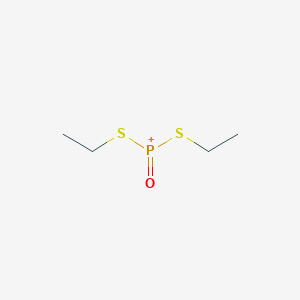
Phosphonodithioic acid, S,S-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonodithioic acid, S,S-diethyl ester is an organophosphorus compound with the molecular formula C4H11OPS2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
Métodos De Preparación
Phosphonodithioic acid, S,S-diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction proceeds as follows:
P2S5+4C2H5OH→2(C2H5O)2PS2H+H2S
This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Análisis De Reacciones Químicas
Phosphonodithioic acid, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonodithioic acid, S,S-diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonodithioic acid, S,S-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phosphonodithioic acid, S,S-diethyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Diethyl dithiophosphoric acid: Another related compound with similar uses in industry and research.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
132254-34-3 |
|---|---|
Fórmula molecular |
C4H10OPS2+ |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
bis(ethylsulfanyl)-oxophosphanium |
InChI |
InChI=1S/C4H10OPS2/c1-3-7-6(5)8-4-2/h3-4H2,1-2H3/q+1 |
Clave InChI |
IAQHFQXTNCTDJM-UHFFFAOYSA-N |
SMILES canónico |
CCS[P+](=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



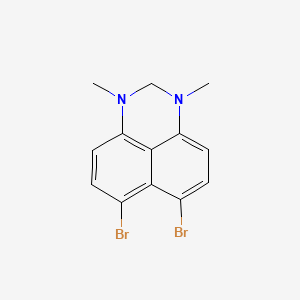
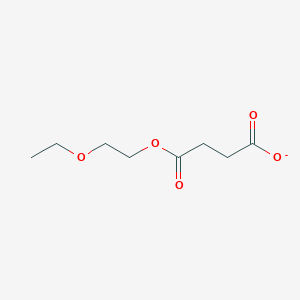

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
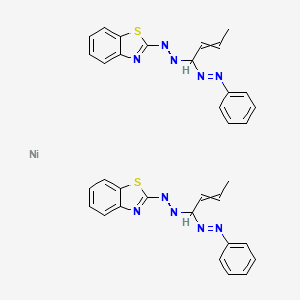
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
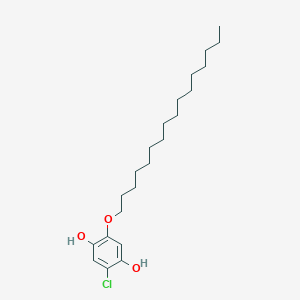
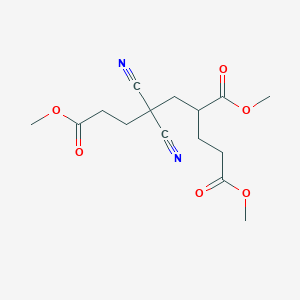
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
